molecular formula C6H15NO2 B057041 Bis(2-Methoxyethyl)amine CAS No. 111-95-5

Bis(2-Methoxyethyl)amine

Cat. No. B057041
CAS RN: 111-95-5
M. Wt: 133.19 g/mol
InChI Key: IBZKBSXREAQDTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(2-methoxyethyl)amine derivatives involves various chemical strategies, including reactions starting from primary amines and aldehydes. For instance, a metal and base-free synthesis of primary amines has been developed, which could potentially be applied to the synthesis of bis(2-methoxyethyl)amine derivatives by utilizing organoboronic acids and specific aminating reagents under ambient conditions (Chatterjee & Goswami, 2015).

Molecular Structure Analysis

The molecular structure of bis(2-methoxyethyl)amine has been characterized by various spectroscopic methods. The compound's structure allows for interesting comparisons with related species, particularly concerning the influence of electron-withdrawing substituents on the phenol rings combined with similar steric parameters (Wile, Griffith, & Johnson, 2023).

Chemical Reactions and Properties

Bis(2-methoxyethyl)amine participates in numerous chemical reactions, reflecting its versatile chemical properties. It has been used as a precursor for the preparation of complex molecules, demonstrating its utility in organic synthesis. For example, its derivatives have shown reactivity towards thiols, amines, and phenols, leading to the ring-opening of epoxide rings and the formation of a wide range of products with potential antitumor activity (Hayashi et al., 1971).

Physical Properties Analysis

The physical properties of bis(2-methoxyethyl)amine, such as solubility, melting point, and boiling point, are crucial for its application in different chemical contexts. These properties are determined by its molecular structure and the presence of methoxy groups, which can influence its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of bis(2-methoxyethyl)amine, including acidity, basicity, and reactivity with different chemical reagents, are essential for its use in synthesis and material science. Its reactions with organoboronic acids and the formation of primary amines through ipso amination highlight its chemical versatility and potential for creating novel compounds (Chatterjee & Goswami, 2015).

Scientific Research Applications

  • Dendrimer Solubility Enhancement : Bis(2-methoxyethyl)amine end groups were used in dendrimers to enhance the solubility of pyrene in water, demonstrating its application in improving solubility of compounds in aqueous solutions (Pan & Ford, 1999).

  • Deoxofluorination Agent : It served as a broader-spectrum alternative to traditional deoxofluorination reagents for converting alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, highlighting its role in chemical synthesis (Lal et al., 1999).

  • Photopolymerization Reactivity : Used in the photopolymerization of vinylcyclopropanes, demonstrating a higher reactivity compared to conventional systems, which is vital in material sciences and engineering applications (Catel et al., 2016).

  • Complex Formation with Manganese(II) : Bis(2-methoxyethyl)amine derivatives have been utilized in synthesizing complexes with manganese(II), contributing to studies in coordination chemistry and magnetism (Wu et al., 2004).

  • Organometallic Synthesis : Recognized for its solvating properties, it has been used as an anhydrous reaction medium for organometallic synthesis, demonstrating its versatility in chemical reactions (Gad, 2014).

  • Chiral Primary Amines Synthesis : It has been utilized in the diastereoselective alkylation process to obtain enantiomerically enriched amines, which are crucial in pharmaceutical and chemical industries (Serradeil-Albalat et al., 2008).

  • Cationic 99mTc(I)-tricarbonyl Radiotracers : Bis(2-methoxyethyl)amine was involved in the synthesis and evaluation of cationic complexes as potential radiotracers for heart imaging, indicating its importance in medical diagnostics and imaging (Kim et al., 2006).

  • Synthesis in Water Demonstrating Hydrophobic Effect : Its derivatives were synthesized in water, demonstrating the hydrophobic effect, and are used in catalyst development, reflecting its utility in green chemistry and environmental studies (Collins et al., 2007).

Safety And Hazards

Bis(2-Methoxyethyl)amine is highly flammable and toxic if swallowed . It may be fatal if swallowed and enters airways, and it causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Bis(2-Methoxyethyl)amine has potential applications in the synthesis of various chemical compounds. For example, it can be used to synthesize α-ketoamides via a metal-free oxidative coupling reaction with methyl ketones . It can also be used to synthesize N,N-dialkyl perfluoroalkanesulfonamides , and N-(alkoxy)succinamide ester, which can be used as an intermediate to prepare diol monomer for biodegradable polyester synthesis .

properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZKBSXREAQDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059411
Record name Ethanamine, 2-methoxy-N-(2-methoxyethyl)-
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bis(2-Methoxyethyl)amine

CAS RN

111-95-5
Record name Bis(2-methoxyethyl)amine
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Record name Dimethoxyethylamine
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Record name Bis(2-Methoxyethyl)amine
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Record name Ethanamine, 2-methoxy-N-(2-methoxyethyl)-
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Record name Ethanamine, 2-methoxy-N-(2-methoxyethyl)-
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Record name Bis(2-methoxyethyl)amine
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Synthesis routes and methods

Procedure details

Following the procedure described above, but substituting pyrrolidine with 2-hydroxymethylpyrrolidine, 2-methylpyrrolidine, 2-methoxymethylpyrrolidine, proline, 3,5-dimethylpiperazine, an bis-(2-methoxyethyl)amine provide:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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